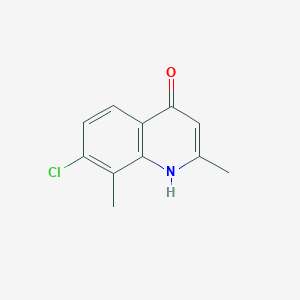

7-Chloro-2,8-dimethylquinolin-4-ol

説明

7-Chloro-2,8-dimethylquinolin-4-ol is a halogenated quinoline derivative characterized by a hydroxyl group at position 4, chloro and methyl substituents at positions 7, 2, and 8, respectively. It is commercially available with 98% purity (Sigma-Aldrich) and serves as a precursor for synthesizing bioactive derivatives, such as antimalarial agents . Its structural features, including electron-withdrawing (Cl) and electron-donating (CH₃) groups, influence reactivity and intermolecular interactions, making it a versatile scaffold in medicinal chemistry.

特性

IUPAC Name |

7-chloro-2,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJPYUFGOCWEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320906 | |

| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21629-48-1 | |

| Record name | 21629-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21629-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol typically involves:

- Formation of the quinoline ring system with appropriate substituents.

- Introduction of methyl groups at positions 2 and 8.

- Chlorination at position 7.

- Hydroxylation or formation of the 4-ol group.

These steps are often conducted through cyclization of substituted anilines or acetophenones, followed by chlorination and functional group transformations.

Reference: Luo et al., Medicinal Chemistry Research, 2012, vol. 21, p. 3073-3079

Cyclization and Chlorination Approaches

A common approach to quinoline derivatives involves:

- Cyclization of substituted anilines or acetophenones.

- Introduction of hydroxyl group at position 4.

- Chlorination with reagents such as phosphorus oxychloride or thionyl chloride.

For example, the synthesis of related quinoline derivatives has been reported via:

- Nitration of 3,4-dimethoxyacetophenone.

- Condensation with N,N-dimethylformamide dimethyl acetal.

- Catalytic hydrogenation leading to reductive ring closure forming hydroxyquinoline.

- Chlorination to introduce the chloro substituent at the 4-position.

Although this is for 4-chloro-6,7-dimethoxyquinoline, the methodology is analogous and adaptable for this compound synthesis by modifying substituents and positions accordingly.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nitration | 3,4-Dimethoxyacetophenone + HNO3, 20-80°C | Formation of nitro-substituted acetophenone |

| 2 | Condensation | With N,N-dimethylformamide dimethyl acetal | Formation of propenone intermediate |

| 3 | Reductive ring closure | Catalytic hydrogenation | Formation of hydroxyquinoline |

| 4 | Chlorination | Phosphorus oxychloride or thionyl chloride | Introduction of chloro substituent |

Reference: Patent CN106008336A; U.S. Patents 7531553, 20100239576

Chlorination Reagents and Conditions

- Phosphorus oxychloride (POCl3) : Widely used for chlorination of hydroxyquinoline intermediates.

- Thionyl chloride (SOCl2) : Used in some cases for chlorination at elevated temperatures (e.g., 60°C for 3 hours).

- Reaction conditions typically involve reflux or heating under anhydrous conditions to promote substitution of hydroxyl by chlorine.

Alternative Routes and Functional Group Transformations

Other research has shown that starting from 7,8-dimethylquinolin-2,4-diol, chlorination with thionyl chloride converts the hydroxy group at position 4 to chloro, which can then be further reacted with aromatic amines to yield substituted derivatives. This route highlights:

- The importance of selective chlorination.

- Possibility of further functionalization at the 4-position.

- Use of hydrazine hydrate and other nucleophiles to modify the quinoline scaffold prior to chlorination.

Reference: Connect Journals, synthesis of quinoline derivatives

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The chlorination step is critical and typically performed under anhydrous conditions to avoid hydrolysis.

- Use of phosphorus oxychloride is common but requires careful handling due to corrosiveness.

- Thionyl chloride provides a milder alternative but may require longer reaction times.

- Industrial scale-up considerations include solvent choice, reaction temperature control, and waste management due to hazardous chlorinating agents.

- Alternative routes involving nitration and catalytic hydrogenation provide access to hydroxyquinoline intermediates with controlled substitution patterns.

- Environmental impact and cost are important factors; methods involving iron powder reductions generate significant waste, whereas catalytic hydrogenation is cleaner but requires specialized equipment.

化学反応の分析

Types of Reactions:

Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine group might activate the ring for electrophilic substitution, although the effect may be limited compared to other positions on the quinoline ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, which can replace the chlorine atom to form azido derivatives.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups into the quinoline ring.

Major Products Formed:

Nucleophilic Substitution: Azido derivatives of 7-Chloro-2,8-dimethylquinolin-4-ol.

Electrophilic Aromatic Substitution: Nitro derivatives of this compound.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : C₁₁H₈ClN₁O

Molecular Weight : Approximately 219.64 g/mol

IUPAC Name : 7-Chloro-2,8-dimethylquinolin-4-ol

The compound features a quinoline core with a chlorine atom at position 7 and methyl groups at positions 2 and 8, along with a hydroxyl group at position 4. This specific arrangement contributes to its unique reactivity and biological properties.

Chemistry

-

Synthesis of Complex Heterocycles :

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical reactions, including electrophilic substitutions and coupling reactions. -

Chemical Reactivity Studies :

The compound's reactivity can be analyzed through oxidation and reduction reactions, which can yield derivatives with enhanced biological activities. For instance, it can be oxidized to form quinone derivatives or reduced to amine derivatives, which may have different pharmacological profiles.

Biology

-

Antimicrobial Activity :

Studies have shown that 7-chloro derivatives exhibit significant antimicrobial properties against various pathogens. For example, compounds derived from this structure have been effective against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use in treating bacterial infections . -

Anticancer Properties :

Research indicates that derivatives of this compound possess anticancer activity. In vitro studies demonstrate that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with some derivatives showing selectivity towards specific cancer types . -

Antimalarial Activity :

The compound has been investigated for its potential antimalarial effects. Various synthesized derivatives have shown moderate to high activity against malaria parasites, making them candidates for further development in malaria treatment .

Medicine

-

Drug Discovery :

The unique properties of this compound make it a valuable candidate in drug discovery efforts. Its ability to interact with biological targets suggests potential therapeutic applications in treating infectious diseases and cancer . -

Therapeutic Applications :

Ongoing research is exploring the therapeutic potential of this compound in various medical contexts, including its role as an antimicrobial agent and its efficacy in anticancer therapies .

Case Studies

-

Antimicrobial Efficacy Study :

A study demonstrated that synthesized derivatives of 7-chloroquinoline showed significant inhibition against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. This suggests potential for development into new antibiotics . -

Anticancer Activity Assessment :

Another research project evaluated the anticancer effects of various quinoline derivatives on breast cancer cell lines, revealing that certain modifications significantly enhanced their growth inhibition capabilities compared to standard treatments . -

Antimalarial Screening :

In vitro testing of new derivatives indicated promising results against Plasmodium falciparum, with several compounds achieving IC50 values below 50 μM, highlighting their potential as antimalarial agents .

作用機序

類似化合物との比較

Structural and Functional Differences

| Compound Name | Substituents (Positions) | CAS Number | Key Functional Groups |

|---|---|---|---|

| 7-Chloro-2,8-dimethylquinolin-4-ol | Cl (7), CH₃ (2,8), OH (4) | Not provided | Hydroxyl, Chloro |

| 7-Chloro-2,8-dimethylquinolin-4-amine | Cl (7), CH₃ (2,8), NH₂ (4) | 948293-37-6 | Amino, Chloro |

| 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride | Cl (7), CH₃ (2,8), NHNH₂·HCl (4) | Not provided | Hydrazine, Chloro |

| (E)-5-Chloro-7-nitro-2-styrylquinolin-8-ol | Cl (5), NO₂ (7), Styryl (2), OH (8) | Not provided | Nitro, Styryl, Hydroxyl |

Key Observations :

- Position 4 vs. 8 Hydroxyl Groups: The hydroxyl group at position 4 in this compound contrasts with analogs like (E)-5-chloro-7-nitro-2-styrylquinolin-8-ol, where the hydroxyl is at position 7.

- Amino and Hydrazine Derivatives: Replacement of the hydroxyl group with amino (NH₂) or hydrazine (NHNH₂·HCl) groups enhances nucleophilicity, enabling these derivatives to act as intermediates for coupling reactions or metal coordination complexes .

- Nitro-Styryl Analogs: Nitro-substituted derivatives (e.g., (E)-5-chloro-7-nitro-2-styrylquinolin-8-ol) are typically reduced to amines, as seen in the synthesis of (E)-7-amino-5-chloro-2-styrylquinolin-8-ol derivatives .

Physicochemical Properties

- Solubility: The hydroxyl group in this compound improves water solubility compared to its hydrazine and styryl analogs, which are more lipophilic .

- Stability: Hydrazine derivatives (e.g., 7-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride) are sensitive to oxidation, requiring storage under inert conditions .

生物活性

Overview

7-Chloro-2,8-dimethylquinolin-4-ol is a heterocyclic aromatic compound that features a quinoline structure characterized by the presence of a chlorine atom at position 7 and a hydroxyl group at position 4. This unique arrangement contributes to its chemical reactivity and potential biological activities, including antifungal, antibacterial, and anticancer properties.

- Molecular Formula : C₁₁H₁₀ClN₁O

- Molecular Weight : 207.65 g/mol

- CAS Number : 21629-48-1

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. It has been shown to be effective against specific fungal strains, suggesting its potential for development as an antifungal agent. For instance, studies have demonstrated its activity against various fungi with effective concentrations (IC50) below 100 μM.

Antibacterial Activity

In addition to antifungal properties, this compound has been investigated for its antibacterial effects. Similar quinoline derivatives have shown broad-spectrum antibacterial activity, indicating that this compound may possess similar capabilities .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that derivatives of chloroquine, including those related to this compound, exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Some derivatives showed significant selectivity and potency against these cancer cells .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with biological systems through chelation properties, potentially influencing metal ion interactions within cells. This could enhance drug delivery systems or contribute to therapeutic effects in metal-related disorders.

Study on Antimalarial Activity

A series of studies synthesized new derivatives of chloroquine analogs, including those related to this compound. These compounds were evaluated for their antimalarial activity against Plasmodium falciparum. The results indicated moderate to high antimalarial activity with IC50 values ranging from 11.92 to 79.71 μM for the most active compounds .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 1 | <50 | High |

| Compound 2 | <100 | Moderate |

| Compound 3 | <50 | High |

Cytotoxicity Evaluation

In a comparative study assessing the cytotoxicity of various quinoline derivatives on A549 and L929 cell lines, it was found that the tested compounds exhibited lower cytotoxicity than traditional chloroquine at equivalent concentrations. This suggests a favorable safety profile for further development .

Q & A

Q. Methodological Focus

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., quinoline ring-opening).

- Thermal Stability : Use TGA/DSC to identify melting points (e.g., 127–128°C for analogs) and decomposition thresholds .

Data Interpretation : - Calculate degradation kinetics (Arrhenius plots) to predict shelf life.

- Cross-reference with NIST chemistry databases for thermodynamic parameters .

What are the best practices for evaluating biological activity while minimizing cytotoxicity?

Q. Advanced Research Focus

- In Vitro Assays : Screen against Plasmodium falciparum (for antimalarial potential) using SYBR Green assays. IC₅₀ values <1 µM indicate high potency .

- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK293) ensures selectivity. Use MTT assays and calculate selectivity indices (SI = IC₅₀(host)/IC₅₀(pathogen)) .

Structural Insights : - Introduce dimethylamino groups at C4 to enhance solubility and reduce membrane disruption .

How can computational modeling predict the physicochemical properties of this compound?

Q. Advanced Research Focus

- LogP Prediction : ACD/Labs Percepta estimates LogP = 2.90, aligning with experimental partitioning in octanol-water systems .

- pKa Prediction : The hydroxyl group’s pKa ≈ 8.5 (calculated via ChemAxon), critical for protonation-dependent bioavailability .

Validation : - Compare with experimental HPLC retention times under varying pH conditions .

What safety protocols are critical when handling chlorinated quinolines?

Q. Basic Research Focus

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (see SDS for 4-chloro-3,5-dimethylphenol analogs) .

- Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., quench with NaHCO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。